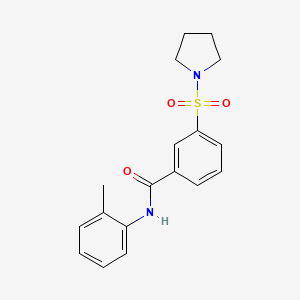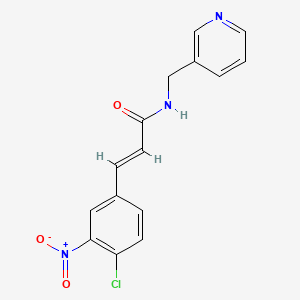
N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide, also known as MPSP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPSP belongs to the class of sulfonylurea compounds, which are widely used in the treatment of diabetes mellitus. In recent years, MPSP has gained attention for its potential use in the treatment of various other diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and survival. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including protein kinase C and phosphodiesterase. It has also been shown to modulate the activity of certain ion channels, including the calcium channel. These effects may contribute to its therapeutic potential in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide in lab experiments is its high purity and yield. This makes it suitable for use in a range of assays and experiments. However, one limitation of using N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide is its potential toxicity. Studies have shown that it can cause cell death in normal cells as well as cancer cells. Therefore, caution must be taken when using N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide in lab experiments.
Direcciones Futuras
There are several future directions for the research on N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Studies have shown that N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide can protect neurons from oxidative stress and inflammation, which are key factors in the development of these diseases. Another area of interest is its potential use in the treatment of inflammation. Studies have shown that N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide can inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation. This makes it a promising candidate for the development of new anti-inflammatory drugs. Overall, the research on N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide is ongoing, and it is likely that new therapeutic applications will be discovered in the future.
Métodos De Síntesis
The synthesis of N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide involves the reaction of 2-methylbenzoyl chloride with pyrrolidine and sodium sulfonamide. The resulting product is then purified using chromatography techniques. The synthesis of N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been optimized to yield high purity and yield, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. In particular, it has been investigated for its anticancer properties. Studies have shown that N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide can induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-7-2-3-10-17(14)19-18(21)15-8-6-9-16(13-15)24(22,23)20-11-4-5-12-20/h2-3,6-10,13H,4-5,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDHWMUSGPOVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5706352.png)

![3-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5706360.png)
![8-methoxy-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5706370.png)
![1-(methylsulfonyl)-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B5706379.png)
![ethyl 2-[(2-hydroxy-4-methylbenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5706380.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-methylglycinamide](/img/structure/B5706384.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5706403.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5706409.png)

![N-[5-(benzylamino)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5706423.png)
![2-(1-naphthyl)-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5706426.png)
![1-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)piperidine](/img/structure/B5706444.png)